molecular formula C18H15N B1601683 2,4-Diphenylaniline CAS No. 63344-48-9

2,4-Diphenylaniline

Cat. No.: B1601683
CAS No.: 63344-48-9
M. Wt: 245.3 g/mol
InChI Key: JZKJBFCCYSJAQX-UHFFFAOYSA-N
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Description

A compound’s description would typically include its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, catalysts, and the reaction mechanism .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features .


Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including common reactions it undergoes, the conditions under which these reactions occur, and the products formed .


Physical and Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability .

Scientific Research Applications

Microstructure Formation

Diphenylalanine, a closely related compound to 2,4-Diphenylaniline, forms ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties. These structures find applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. Molecular engineering of self-assembling diphenylalanine analogues leads to the formation of distinctive microstructures like flat plates, long microrods, and flattened microplanks, each with unique optical properties (Pellach et al., 2016).

Solar Cell Applications

A novel polyene-diphenylaniline dye synthesized for dye-sensitized solar cells demonstrates significant potential. This dye, with its efficient solar-to-energy conversion efficiency, shows promise for future use in solid-state devices and highlights the applicability of diphenylaniline derivatives in renewable energy technologies (Hagberg et al., 2006).

Electroluminescent Properties

Diphenylaniline derivatives have been explored for their electroluminescent properties. Asymmetric light-emitting organic compounds with diphenylamine or triphenylamine side groups have been synthesized, showing potential in electroluminescent devices. These compounds, due to their high efficiency and color coordinate values, are significant for applications in organic light-emitting diode displays (Kim et al., 2009).

Optoelectronic Studies

In optoelectronics, amino-diphenylanilines have been investigated for their ability to show excited states with full charge separation. The study of these compounds, which are model compounds for polyaniline, reveals insights into the excited-state properties and electrochemical characteristics vital for optoelectronic applications (Malval et al., 2004).

Corrosion Inhibition

Poly(diphenylamine) has been reported as an efficient corrosion inhibitor for iron in acidic media, demonstrating a significant inhibitive effect. The compound shows a high efficiency at low concentrations, highlighting its potential as a protective agent in industrial applications (Jeyaprabha et al., 2005).

Mechanism of Action

Target of Action

Similar compounds such as quinoxaline derivatives have been shown to exhibit antibacterial activity

Mode of Action

Related compounds have been shown to inhibit the growth of bacteria by impairing the integrity of cell membranes This suggests that 2,4-Diphenylaniline might interact with its targets in a similar manner, leading to changes in the target cells

Biochemical Pathways

Related compounds such as 2,4-dinitrotoluene and nitrobenzene have been shown to affect bacterial metabolic pathways . It’s possible that this compound could influence similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds have been studied for their optoelectronic properties , which could potentially influence their bioavailability

Result of Action

Related compounds have been shown to exhibit photophysical properties influenced by their peripheral amines and the nature of solvents used . This suggests that this compound might have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, herbicides based on 2,4-D have been shown to be influenced by factors such as pH and chloride release

Safety and Hazards

This would include information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it .

Future Directions

This would involve a discussion of current research trends related to the compound, potential future applications, and any unsolved problems or unanswered questions .

Biochemical Analysis

Biochemical Properties

It is known that it is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .

Molecular Mechanism

The molecular mechanism of 2,4-Diphenylaniline is not well-understood. It is a weak base, with a Kb of 10^-14. With strong acids, it forms salts

Properties

IUPAC Name

2,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKJBFCCYSJAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487730
Record name 2,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63344-48-9
Record name 2,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-dibromoaniline (10 mmol), benzeneboronic acid (24 mmol), tetrakis(triphenylphosphine)palladium(0) (1 mmol) and potassium carbonate (12 g) are put in a two-neck round-bottom flask and dissolved in toluene (30 mL) and H2O (10 mL). Subsequently, the resulting solution is stirred in a bath under a temperature of about 100° C. for 24 hours. After completion of the reaction, toluene is removed. The reaction mixture is extracted with dichloromethane and water, and then being distilled under reduced pressure. The resulting residence is filtered by silica gel column and distilled under reduced pressure again. Next, by re-crystallizing and filtering with dichloromethane and petroleum ether, 2,4-diphenylaniline (2.0 g) is yielded.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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